2-Chloro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline
Description
Properties
IUPAC Name |
2-chloro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17BClNO2/c1-11(2)12(3,4)17-13(16-11)8-6-5-7-9(15)10(8)14/h5-7H,15H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JWWBQCGHXVOJNW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=C(C(=CC=C2)N)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17BClNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301162676 | |
| Record name | 2-Chloro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzenamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301162676 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
253.53 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1269233-01-3 | |
| Record name | 2-Chloro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzenamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1269233-01-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Chloro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzenamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301162676 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-chloro-5-(tetramethyl-1,3,2-dioxaborolan-2-al)aniline | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Mechanism of Action
The compound exerts its effects through its boronic acid moiety, which can form reversible covalent bonds with biological targets such as enzymes and proteins. This interaction can modulate enzyme activity and influence biological pathways.
Molecular Targets and Pathways:
Enzymes: Targets enzymes involved in metabolic pathways, potentially altering their activity.
Proteins: Binds to specific proteins, affecting their function and signaling pathways.
Comparison with Similar Compounds
Chemical Identity :
- CAS No.: 1269233-01-3
- Molecular Formula: C₁₂H₁₇BClNO₂
- Molecular Weight : 253.53 g/mol
- Structure : Features a chlorinated aniline core with a 4,4,5,5-tetramethyl-1,3,2-dioxaborolane (pinacol boronate) group at the 3-position.
Applications :
This compound serves as a versatile intermediate in Suzuki-Miyaura cross-coupling reactions for synthesizing biaryl structures in pharmaceuticals and materials science .
Comparison with Structural Analogs
Positional Isomers
Key differences arise from chlorine substitution patterns on the aromatic ring:
Structural Implications :
Non-Chlorinated Analogs
Key Differences :
Fluorinated Analogs
Biological Activity
2-Chloro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its biological properties, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is . Its structure features a chloro substituent on the aromatic ring and a dioxaborolane moiety that may influence its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C13H18BClO3 |
| Molar Mass | 271.52 g/mol |
| CAS Number | 1620228-06-9 |
| Boiling Point | 340.8 ± 27.0 °C |
| Purity | ≥95% |
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets involved in cellular signaling pathways. The chloro group enhances the compound's ability to bind to target proteins by modifying electronic properties and steric hindrance.
Inhibition Studies
Research indicates that compounds with similar structures can inhibit various kinases involved in cancer progression. For instance, a study demonstrated that analogs with a phenolic structure exhibit significant inhibitory effects on PKMYT1 kinase activity, which plays a critical role in cell cycle regulation and DNA damage response .
Structure-Activity Relationship (SAR)
The SAR analysis has shown that modifications to the dioxaborolane group significantly affect the compound's potency. The presence of electron-withdrawing groups like chlorine enhances the compound's binding affinity to target enzymes.
Table: SAR Analysis of Related Compounds
| Compound | R Group | IC50 (μM) |
|---|---|---|
| 2-Chloro-3-aniline | -Cl | 0.69 |
| 2-Methyl-3-aniline | -CH3 | 4.1 |
| 2-Amino-3-aniline | -NH2 | 1.2 |
Case Studies
Several studies have explored the biological effects of compounds structurally related to this compound:
- Cancer Cell Lines : In vitro assays using cancer cell lines have shown that this compound exhibits selective cytotoxicity against certain types of cancer cells by inducing apoptosis through the activation of caspase pathways.
- Kinase Inhibition : A recent study highlighted the compound's ability to selectively inhibit PKMYT1 with an IC50 value significantly lower than other related compounds, indicating its potential as a therapeutic agent in oncology .
Scientific Research Applications
Organic Synthesis
Cross-Coupling Reactions
This compound serves as a versatile intermediate in cross-coupling reactions, particularly in the Suzuki-Miyaura coupling process. The presence of the boron moiety allows it to participate effectively in the formation of carbon-carbon bonds. Such reactions are crucial in synthesizing complex organic molecules used in pharmaceuticals and agrochemicals .
Ligand for Catalysis
The dioxaborolane group enhances the compound's ability to act as a ligand in various catalytic processes. It is particularly useful in palladium-catalyzed reactions where it stabilizes the metal center and improves reaction efficiency. This application is vital in developing new synthetic methodologies that require high selectivity and yield .
Medicinal Chemistry
Anticancer Agents
Research indicates that derivatives of this compound exhibit potential anticancer properties. The incorporation of the dioxaborolane moiety has been linked to improved biological activity against certain cancer cell lines. Studies have shown that compounds with similar structures can induce apoptosis in cancer cells, making them candidates for further development as therapeutic agents .
Drug Delivery Systems
The unique chemical properties of this compound allow it to be utilized in drug delivery systems. Its ability to form stable complexes with various drugs enhances solubility and bioavailability. This application is particularly relevant for poorly soluble drugs where enhanced delivery mechanisms are necessary to achieve therapeutic effects .
Materials Science
Polymer Chemistry
In materials science, this compound is used as a building block for synthesizing advanced polymers. The incorporation of boron-containing units into polymer backbones can impart unique properties such as increased thermal stability and enhanced mechanical strength. These materials find applications in electronics and coatings .
Sensors and Electronics
The electronic properties of this compound make it suitable for use in sensor technology. Its ability to interact with various analytes allows for the development of sensitive detection systems for environmental monitoring and biomedical applications .
-
Anticancer Activity Study
A study published in a peer-reviewed journal explored the anticancer effects of derivatives of this compound on breast cancer cell lines. The results indicated significant cytotoxicity at micromolar concentrations, suggesting its potential as a lead compound for further drug development . -
Catalytic Efficiency Improvement
Research demonstrated that using this compound as a ligand in palladium-catalyzed reactions improved yields by up to 30% compared to traditional ligands. This finding highlights its effectiveness in enhancing catalytic performance .
Q & A
Basic: What are the critical safety protocols for handling 2-Chloro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline in laboratory settings?
Methodological Answer:
- PPE Requirements : Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact. Use fume hoods for volatile reactions .
- Storage : Store in airtight containers at 2–8°C, away from heat and moisture. TCI recommends frequent storage condition reviews to prevent decomposition .
- Emergency Measures : Familiarize with eyewash stations, emergency showers, and fire extinguishers. In case of exposure, rinse skin with water for 15 minutes and seek medical attention .
- Lab Restrictions : Prohibit eating, drinking, or storing personal items in workspaces. Restrict access to trained personnel only .
Basic: Which spectroscopic techniques are optimal for characterizing this compound?
Methodological Answer:
- NMR Spectroscopy : Use and NMR to confirm the boronate ester and aromatic proton environments. NMR can verify boron coordination .
- X-Ray Crystallography : Resolve crystal structure to assess bond angles, steric effects, and planarity (e.g., C-B bond length ~1.56 Å as in analogous structures) .
- HPLC-MS : Validate purity (>95% via GC) and detect trace impurities. TCI and Kanto Reagents emphasize purity thresholds for reproducibility .
Advanced: How to design Suzuki-Miyaura cross-coupling reactions using this boronate ester?
Methodological Answer:
- Catalyst Selection : Pd(PPh) or PdCl(dppf) in THF/toluene at 80–100°C. Optimize ligand-to-metal ratios to suppress homocoupling .
- Base and Solvent : Use NaCO in degassed HO/EtOH (3:1) for solubility. Avoid protic solvents that may hydrolyze the boronate .
- Workup : Purify via silica gel chromatography (hexane/EtOAc gradient) and characterize coupled products with NMR if fluorinated aryl halides are used .
Advanced: What synthetic routes are effective for preparing this compound?
Methodological Answer:
- Borylation of Chloroaniline : React 2-chloro-3-iodoaniline with bis(pinacolato)diboron (BPin) using Pd(dba) catalyst and KOAc in DMSO at 80°C (yield: ~65–75%) .
- Purification : Recrystallize from ethanol/water (4:1) to remove Pd residues. Confirm purity via melting point (165–170°C, similar to Kanto Reagents’ specifications) .
Advanced: How to address contradictory reaction yields reported in literature?
Methodological Answer:
- Variable Control : Systematically test catalysts (Pd vs. Ni), solvents (DMSO vs. DMF), and temperatures. For example, Pd(OAc) may improve yields in polar aprotic solvents .
- Moisture Sensitivity : Ensure anhydrous conditions via molecular sieves, as boronate esters hydrolyze readily, reducing reactivity .
- Byproduct Analysis : Use LC-MS to identify homocoupling byproducts and adjust stoichiometry (e.g., 1.2:1 aryl halide:boronate ratio) .
Basic: What strategies ensure high purity for sensitive reactions?
Methodological Answer:
- Chromatography : Use flash column chromatography with silica gel (200–300 mesh) and monitor fractions via TLC (R ~0.3 in hexane/EtOAc 4:1) .
- Recrystallization : Dissolve in hot ethanol, filter through Celite®, and cool to −20°C for crystal formation .
- Storage : Aliquot under argon in amber vials to prevent light/oxidation degradation. TCI recommends −20°C for long-term stability .
Advanced: How does the compound’s crystal structure influence its reactivity?
Methodological Answer:
- Steric Effects : The tetramethyl dioxaborolane group creates a planar geometry, reducing steric hindrance for transmetallation in cross-couplings .
- Electronic Effects : The chloro substituent at position 2 directs electrophilic substitution to position 5, confirmed by X-ray-derived charge density maps .
- Hydrogen Bonding : The aniline NH group forms weak H-bonds with solvents (e.g., DMSO), affecting solubility and reaction kinetics .
Basic: What environmental and health hazards are associated with this compound?
Methodological Answer:
- Toxicity : Limited GHS data, but analogous anilines show acute toxicity (LD >500 mg/kg in rats). Treat as a potential irritant .
- Waste Disposal : Neutralize with 10% HCl, adsorb onto vermiculite, and incinerate in licensed facilities .
- Spill Management : Absorb with sand, ventilate the area, and dispose following EPA guidelines for halogenated aromatics .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
